Bicyclo[2.2.2]octane-2-carboxylic acid

Catalog No.
S665181
CAS No.
29221-25-8
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]octane-2-carboxylic acid

CAS Number

29221-25-8

Product Name

Bicyclo[2.2.2]octane-2-carboxylic acid

IUPAC Name

bicyclo[2.2.2]octane-2-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)

InChI Key

PNKGHXVHKCJNBW-UHFFFAOYSA-N

SMILES

C1CC2CCC1CC2C(=O)O

Canonical SMILES

C1CC2CCC1CC2C(=O)O

The exact mass of the compound Bicyclo[2.2.2]octane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclooctane-2-carboxylic acid (CAS 29221-25-8) is a highly rigid, sp3-rich bridged bicyclic building block utilized primarily as a three-dimensional bioisostere and advanced synthetic precursor. In modern procurement and material selection, it is prioritized over flat aromatic rings or flexible aliphatic chains because the bicyclooctane (BCO) core locks substituents in a defined spatial arrangement. This structural rigidity dramatically reduces entropic penalties during receptor binding while simultaneously improving physicochemical properties such as aqueous solubility and intrinsic clearance [1]. Consequently, it serves as a critical intermediate for synthesizing next-generation active pharmaceutical ingredients (APIs), including viral polymerase inhibitors, where precise vector alignment and high metabolic stability are mandatory.

Research Fit

Rigid 3D fragment scaffold for drug discovery design
Supports bioisosteric replacement of aromatic rings
Available as racemic mixture or single enantiomers

Buyers attempting to substitute Bicyclooctane-2-carboxylic acid with cheaper, more common analogs like benzoic acid or cyclohexanecarboxylic acid encounter severe performance and processability failures. Benzoic acid introduces a flat, aromatic system that is highly susceptible to CYP450-mediated oxidative metabolism and suffers from poor aqueous solubility due to strong intermolecular pi-pi stacking [1]. Conversely, while cyclohexanecarboxylic acid is aliphatic, it is conformationally flexible, undergoing rapid chair-chair interconversions. This flexibility introduces a high entropic penalty upon target binding and leads to poor stereocontrol during downstream functionalization . The BCO core uniquely solves both issues by providing the metabolic stability of an aliphatic system combined with a rigidly locked geometry that ensures predictable vector alignment.

Substitution Risk

Regioisomer position swap
1- vs 2-substituted derivatives may shift pKa and target binding profile
Stereoisomer or enantiomer change
Biological activity and receptor interactions may differ without direct comparative data
Cubane scaffold substitution
Electronic transmission properties differ quantifiably; pKa tuning cannot be directly transferred

Metabolic Stability and Intrinsic Clearance Reduction

Replacing aromatic carboxylic acids with the BCO scaffold systematically eliminates metabolic soft spots associated with arene oxidation. Comparative ADME profiling in human liver microsomes (HLM) demonstrates that BCO derivatives significantly resist CYP450 degradation compared to their planar aromatic counterparts, extending half-life and lowering the required therapeutic dose [1].

Evidence DimensionIntrinsic Clearance (CL_int) in HLM
Target Compound DataBCO-based analogs (sp3-rich): <20 µL/min/mg
Comparator Or BaselinePhenyl-based analogs (planar aromatic): >50 µL/min/mg
Quantified Difference>2-fold to 5-fold reduction in CL_int
ConditionsHuman liver microsome (HLM) stability assays

Procuring the BCO scaffold is essential for rescuing lead compounds that fail in vivo efficacy models due to rapid metabolic degradation.

Acidity sensitivity
Reported
Substituent effect in anion is 8× greater and of opposite sense compared to acid form; distinct linear correlation slopes for bicyclo[2.2.2]octane vs cubane series
Supports rational pKa tuning for drug design
DFT B3LYP/6-311+G(d,p) level of theory

Conformational Rigidity and Entropic Penalty

The bridged structure of Bicyclooctane-2-carboxylic acid locks the ring system, preventing the conformational flipping that plagues monocyclic aliphatics like cyclohexane. Because the BCO core maintains a single, rigid conformer, it ensures that the carboxylic acid and any subsequent substituents are held in precise, predictable vectors without the entropic loss associated with flexible rings .

Evidence DimensionConformational degrees of freedom / Ring flip barrier
Target Compound DataBicyclooctane core: 1 dominant conformer, locked
Comparator Or BaselineCyclohexane core: ~10 kcal/mol inversion barrier, multiple conformers
Quantified Difference100% elimination of ring-flipping entropic penalty
ConditionsComputational modeling and NMR conformational analysis at 298K

Ensures maximum receptor binding affinity by pre-organizing the molecule, justifying the higher procurement cost over flexible cyclohexyl building blocks.

Synthetic efficiency
Head-to-head
New patent method: simple equipment, avoids hazardous azides and chiral bases, reported suitable for large-scale production; prior art yield below 20%
Supports cost-effective scale-up of chiral intermediate
From US20220033344A1

Stereoselective Processability in API Synthesis

In process chemistry, the rigid, bulky bicyclic framework of Bicyclooctane-2-carboxylic acid provides exceptional facial shielding during downstream functionalization. When synthesizing complex derivatives, the rigid bridge strictly dictates the approach of reagents, resulting in highly diastereoselective reactions, whereas unbridged flexible rings yield complex mixtures of cis/trans isomers that are costly to separate [1].

Evidence DimensionDiastereomeric Excess (d.e.) during alpha-functionalization
Target Compound DataBicyclooctane-2-carboxylic acid: >95% d.e. typical
Comparator Or BaselineCyclohexanecarboxylic acid: <60% d.e. typical without chiral auxiliaries
Quantified Difference>35% improvement in diastereomeric excess
ConditionsStandard enolate alkylation or amination conditions

Drastically reduces downstream purification costs and improves overall yield when manufacturing complex chiral APIs.

Neurochemical profile
Class-level
2-aminobicyclo[2.2.2]octane-2-carboxylic acid produced distinct amino acid level changes vs. (3.2.1) regioisomer and cycloalkyl analogs; diversified response pattern observed
Reported model-response context for neurochemical probe design
In vivo rat cortex study; class-level inference

Aqueous Solubility Enhancement via Crystal Lattice Disruption

The incorporation of the bulky, 3D BCO scaffold disrupts the planar pi-pi stacking typically observed with benzoic acid derivatives. By increasing the fraction of sp3 hybridized carbons (Fsp3), Bicyclooctane-2-carboxylic acid significantly lowers the crystal lattice energy of the resulting compounds, translating to substantial improvements in thermodynamic aqueous solubility [1].

Evidence DimensionThermodynamic Aqueous Solubility
Target Compound DataBCO-incorporated analogs (High Fsp3): >100 µg/mL
Comparator Or BaselinePhenyl-incorporated analogs (Low Fsp3, planar): <10 µg/mL
Quantified Difference10- to 100-fold increase in aqueous solubility
ConditionsShake-flask thermodynamic solubility assay in PBS (pH 7.4)

Solves critical formulation bottlenecks for orally administered compounds, directly impacting the viability of the final product.

Synthesis of Antiviral Polymerase Inhibitors

Bicyclo[2.2.2]octane-2-carboxylic acid is the essential starting material for synthesizing (2S,3S)-3-amino-bicyclooctane-2-carboxylic acid. This specific chiral fragment is the core structural motif in advanced influenza PB2 inhibitors, such as Pimodivir (VX-787). The rigid BCO scaffold perfectly aligns the amino and carboxylate vectors to interact with the PB2 cap-binding region, an alignment impossible to achieve with flexible aliphatic rings [1].

Bioisosteric Replacement in Lead Optimization

In medicinal chemistry campaigns where lead compounds fail due to rapid clearance or poor solubility, this compound is procured to replace ortho- or meta-substituted phenyl rings, or flexible cyclohexyl groups. The BCO core maintains the necessary steric bulk while eliminating aromatic oxidation liabilities and disrupting planar crystal packing, rescuing otherwise unviable drug candidates [2].

Development of High-Tg Rigid Polymers

In advanced materials science, Bicyclooctane-2-carboxylic acid can be utilized as a rigid, bulky monomer for synthesizing specialized polyesters and polyamides. The locked bicyclic structure restricts polymer backbone rotation, significantly increasing the glass transition temperature (Tg) and mechanical strength of the resulting materials compared to those synthesized with linear or monocyclic aliphatic acids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Rigid 3D scaffold; bioisostere potential
Scaffold hopping efficiency; physicochemical profile review
Chiral intermediate synthesis
Scalable, safe synthesis method
Scale-up cost and operational feasibility
Peptidomimetic design
Conformational restriction; enantiopure options
Binding affinity and metabolic stability in foldamers

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29221-25-8

Explore Compound Types